3-Chloro-4-iodotoluene

Overview

Description

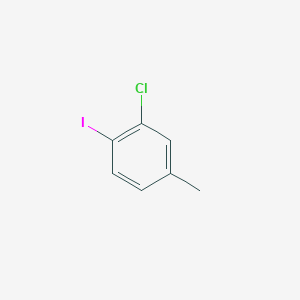

3-Chloro-4-iodotoluene (CAS 116632-42-9) is a halogenated aromatic compound with the molecular formula C₇H₆ClI and a molecular weight of 252.48 g/mol. It consists of a toluene backbone substituted with a chlorine atom at the 3-position and an iodine atom at the 4-position relative to the methyl group. This compound is commercially available in purities ≥98% and is typically supplied in quantities ranging from 1g to 500g .

Halogenated toluenes like this compound are critical intermediates in organic synthesis, particularly in Suzuki-Miyaura or Ullmann-type cross-coupling reactions, where the iodine atom serves as a reactive site for bond formation . The presence of both chlorine and iodine substituents enhances its utility in pharmaceuticals, agrochemicals, and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-4-iodotoluene can be synthesized through various methods. One common synthetic route involves the iodination of 3-chlorotoluene. This process typically uses iodine and an oxidizing agent such as potassium iodate or sodium iodate in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the iodine atom onto the chlorotoluene substrate .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-iodotoluene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can undergo reduction to remove the halogen atoms, yielding toluene derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide, potassium cyanide, or organometallic reagents are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed:

Substitution Reactions: Products include azides, nitriles, and organometallic compounds.

Oxidation Reactions: Products include carboxylic acids and aldehydes.

Reduction Reactions: Products include dehalogenated toluene derivatives.

Scientific Research Applications

Synthetic Chemistry Applications

3-Chloro-4-iodotoluene serves as a crucial intermediate in the synthesis of various organic compounds. Its halogenated structure allows for diverse chemical transformations, facilitating the creation of more complex molecules.

1.1 Formation of Substituted Fluorenes

One notable application is in the palladium-catalyzed synthesis of substituted fluorenes. Research has demonstrated that this compound can undergo domino reactions with hindered Grignard reagents to yield substituted fluorenes in high yields (approximately 85:15 ratio of isomers) . This method highlights the compound's utility in creating valuable building blocks for pharmaceuticals and materials.

1.2 Hypervalent Iodine Chemistry

The compound is also relevant in the context of hypervalent iodine chemistry, where it can be utilized as a precursor for various iodine(III) reagents. These reagents are known for their effectiveness in oxidations and halogenations, making this compound a potential candidate for developing new synthetic methodologies .

Catalytic Applications

The catalytic properties of this compound are significant in organic synthesis. Its ability to participate in palladium-catalyzed reactions enhances the efficiency and selectivity of chemical transformations.

2.1 Palladium-Catalyzed Reactions

The compound has been employed in palladium-catalyzed cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. Studies indicate that using this compound as a substrate can lead to improved reaction conditions and product yields when combined with various ligands and organometallic reagents . This aspect is crucial for developing new synthetic routes in medicinal chemistry.

2.2 Metal Nanoparticle Catalysis

Recent advancements have also explored the use of metal nanoparticles in conjunction with this compound for drug discovery applications. The compound's reactivity with different metal catalysts shows promise for enhancing reaction rates and selectivity .

Material Science Applications

Beyond organic synthesis, this compound finds applications in material science, particularly in developing functional materials.

3.1 Polymerization Initiators

Iodonium salts derived from this compound can act as initiators for polymerization processes. This property is valuable in producing polymers with specific functionalities and properties . The potential for using these materials in coatings and adhesives is an area of ongoing research.

3.2 Photovoltaic Applications

The compound's derivatives have been investigated for use in dye-sensitized solar cells, where they contribute to the efficiency of light absorption and energy conversion processes . This application underscores the importance of halogenated compounds in renewable energy technologies.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-chloro-4-iodotoluene involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methyl group is targeted by oxidizing agents to form carboxylic acids or aldehydes .

Comparison with Similar Compounds

Structural and Substituent Position Analysis

The reactivity and applications of halogenated toluenes depend on the positions and types of substituents. Below is a comparative analysis of 3-Chloro-4-iodotoluene and structurally related compounds:

Electronic and Steric Effects

- Substituent Position :

- Halogen Type :

- Iodine’s large atomic radius and low bond dissociation energy make it superior to bromine or chlorine in oxidative addition reactions.

Commercial Availability

This compound is supplied by BLDpharm and Otto Chemie Pvt Ltd , with flexible packaging options . In contrast, analogs like 3-Bromo-4-fluoro-2-iodotoluene are less commonly available, reflecting niche applications .

Biological Activity

3-Chloro-4-iodotoluene (C7H6ClI) is a halogenated aromatic compound that has garnered attention in various fields of research due to its unique biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, summarizing relevant studies, safety profiles, and potential therapeutic applications.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H6ClI |

| Molar Mass | 253.47 g/mol |

| Density | 1.9011 g/cm³ |

| Melting Point | 65-70 °C |

| Boiling Point | 312.8 °C (predicted) |

| Flash Point | 143 °C |

| Appearance | White to beige solid |

The compound exhibits light sensitivity and is classified as an irritant, posing risks upon inhalation or contact with skin .

Antimicrobial Properties

Research indicates that halogenated toluenes, including this compound, possess antimicrobial properties. A study demonstrated that compounds with halogen substitutions can disrupt microbial membranes, leading to increased permeability and cell death. These findings suggest potential applications in developing antimicrobial agents .

Cytotoxicity and Anticancer Activity

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent. The mechanism of action appears to involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have indicated that this compound can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could have significant implications for pharmacokinetics and drug interactions .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various halogenated compounds, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of some commonly used antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Apoptosis Induction in Cancer Cells

A research team investigated the effects of this compound on human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases. These results underscore its potential for further development in cancer therapy.

Safety Profile

Despite its promising biological activities, safety considerations are paramount when handling this compound. The compound is classified with risk codes indicating irritation to eyes, skin, and respiratory systems. Proper protective measures should be taken during handling to mitigate exposure risks .

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for 3-chloro-4-iodotoluene, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via sequential halogenation of toluene derivatives. A common approach involves iodination of 3-chlorotoluene using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃) under controlled temperature (40–60°C) . Characterization should include 1H/13C NMR to confirm substitution patterns (e.g., aromatic proton splitting) and GC-MS for purity assessment (>98% by area normalization). Elemental analysis (C, H, Cl, I) and melting point determination further validate identity .

Q. How should researchers handle discrepancies in spectroscopic data during characterization?

- Methodological Answer : Contradictions in NMR or mass spectra may arise from impurities (e.g., residual solvents) or structural isomers. Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound. Cross-validate with HPLC (C18 column, UV detection) and FT-IR to confirm functional groups. If ambiguity persists, compare data with literature values for analogous chloro-iodo aromatics .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer : this compound is light- and moisture-sensitive. Store in amber vials under inert gas (N₂/Ar) at –20°C. Periodically assess stability via TLC or NMR; degradation products (e.g., dehalogenated species) appear as new peaks at δ 6.5–7.5 ppm in 1H NMR .

Advanced Research Questions

Q. How do the electronic effects of chloro and iodo substituents influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The iodo group acts as a superior leaving group in Suzuki-Miyaura couplings, while the chloro group directs electrophilic substitution. To study regioselectivity:

-

Design Pd-catalyzed reactions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) with boronic acids.

-

Analyze coupling sites via X-ray crystallography or NOESY NMR .

-

Computational studies (DFT) can predict activation barriers for competing pathways .

Reaction Condition Major Product (Yield) Selectivity Driver Pd(OAc)₂, SPhos, K₃PO₄, dioxane Biaryl (78%) Iodo group participation CuI, L-proline, DMSO Chloro-retained (62%) Ortho-directing chloro effect

Q. What strategies optimize catalytic systems for Ullmann-type couplings involving this compound?

- Methodological Answer : Screen ligands (e.g., phenanthroline, BINOL) and solvents (DMAc, NMP) to enhance Cu/Pd catalyst efficiency. Monitor reaction progress via in-situ IR for intermediate detection. Use Arrhenius plots to determine activation energy and optimize temperature (80–120°C). High-throughput experimentation (HTE) with microwaves can accelerate condition screening .

Q. How can researchers resolve structural ambiguities between this compound and its isomers?

- Methodological Answer : Employ 2D NMR techniques :

- COSY identifies coupling between adjacent aromatic protons.

- HSQC correlates 1H and 13C shifts to assign substituent positions.

- XRD provides definitive crystallographic data. For mass spectrometry, observe isotopic patterns (Cl: M+2 ~32%, I: M+2 ~97%) to distinguish isomers .

Q. Data Contradiction and Analysis

Q. How should conflicting reactivity data in halogen-exchange reactions be addressed?

- Methodological Answer : Divergent results (e.g., partial iodination) may stem from competing side reactions. Conduct kinetic studies (e.g., time-resolved NMR) to identify intermediates. Use control experiments with radical inhibitors (TEMPO) or varying stoichiometries to isolate mechanistic pathways. Statistical tools (e.g., ANOVA) validate reproducibility across trials .

Q. Experimental Design and Hypothesis Testing

Q. What frameworks support hypothesis-driven research on the compound’s photophysical properties?

- Methodological Answer : Formulate hypotheses based on Hammett parameters (σ values: Cl = +0.23, I = +0.18) to predict electronic effects. Design UV-Vis and fluorescence assays in polar/aprotic solvents. Correlate emission spectra with computational TD-DFT results to validate excited-state behavior .

Properties

IUPAC Name |

2-chloro-1-iodo-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClI/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXSHBHXDHPWEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373975 | |

| Record name | 3-Chloro-4-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116632-42-9 | |

| Record name | 2-Chloro-1-iodo-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116632-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 116632-42-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.